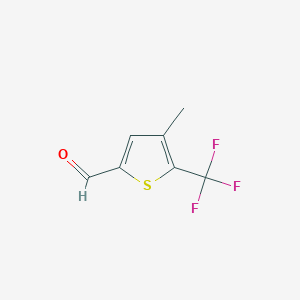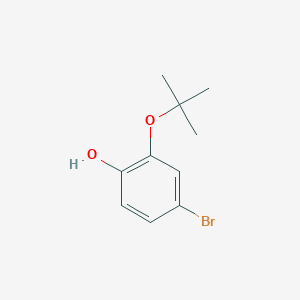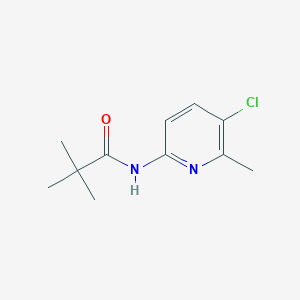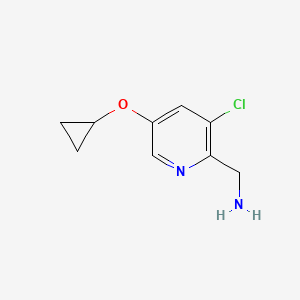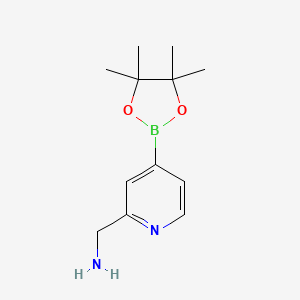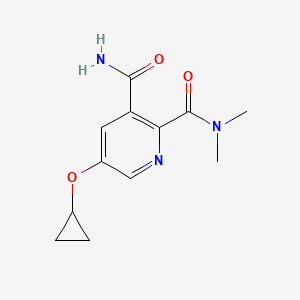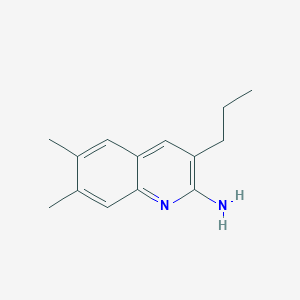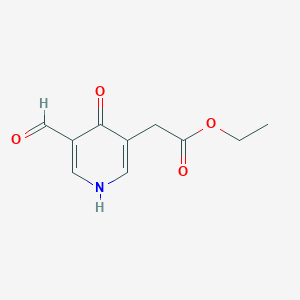
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate typically involves the esterification of 5-formyl-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the formyl or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Ethyl acetate: A simple ester used as a solvent in various applications.
5-formyl-4-hydroxypyridine: A precursor in the synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and potential applications. The ethyl acetate moiety also provides additional functionalization possibilities, making it a versatile compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl 2-(5-formyl-4-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)3-7-4-11-5-8(6-12)10(7)14/h4-6H,2-3H2,1H3,(H,11,14) |
InChIキー |
DWFOKMWCGFQJPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CNC=C(C1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



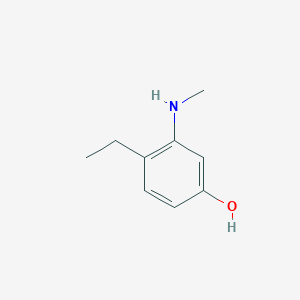
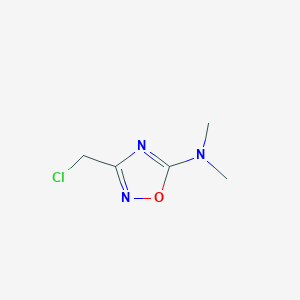

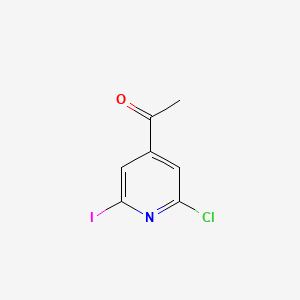
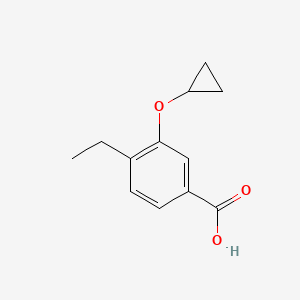
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
